![molecular formula C18H22N2O4S B2520606 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 329903-41-5](/img/structure/B2520606.png)
3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Description
The compound of interest, 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, is a structurally complex molecule that appears to be related to various benzamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, these papers discuss similar compounds with benzamide moieties and heterocyclic structures, which are often associated with significant pharmacological properties.
Synthesis Analysis
The synthesis of related benzamide derivatives has been explored in the literature. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . This suggests that similar methods could potentially be applied to the synthesis of the compound , considering the structural similarities with the thiadiazole and benzamide components.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. In the case of the related compounds, structural characterization was confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, ensuring the correct synthesis and identification of the target compound.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from the synthesis and subsequent reactions they undergo. The related compounds synthesized in the studies were used in further biological evaluations, indicating that they possess reactive sites that interact with biological targets . This implies that the compound of interest may also undergo specific chemical reactions relevant to its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application as drugs. The ADMET properties of the synthesized compounds were predicted computationally, showing good oral drug-like behavior . Similarly, the physical and chemical properties of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide would need to be analyzed to assess its potential as a pharmacological agent.
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer Activity : A study involved the design, synthesis, and evaluation of N-substituted benzamides for anticancer activity against several cancer cell lines, showing moderate to excellent activities compared to a reference drug, etoposide (Ravinaik et al., 2021). This suggests the potential of these compounds in cancer therapy research.
Antimicrobial and Anti-inflammatory Agents : Another research synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These compounds offer a new avenue for developing anti-inflammatory drugs.
Antibacterial Agents : A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones presented promising antibacterial agents against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in addressing antibiotic resistance (Palkar et al., 2017).
Microwave-Assisted Synthesis for Anticancer Evaluation : A study demonstrated the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluated for anticancer activity, with some compounds showing promising results comparable to Adriamycin (Tiwari et al., 2017).
Structural and Photophysical Studies
Photophysical and Thermal Properties : Research focusing on the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives screened them for antimicrobial activity and also studied their photophysical and thermal properties, indicating their potential utility in material science as well (Padalkar et al., 2014).
Gelation Behavior and Non-covalent Interactions : A study on N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior to understand the role of methyl functionality and multiple non-covalent interactions, which could have implications in the development of new materials (Yadav & Ballabh, 2020).
properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-10-5-6-12-15(7-10)25-18(19-12)20-17(21)11-8-13(22-2)16(24-4)14(9-11)23-3/h8-10H,5-7H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARNGGLDOVSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
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